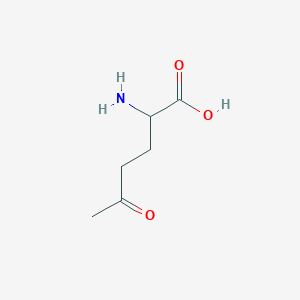

2-Amino-5-oxohexanoic acid

Description

Contextualization as a Non-Proteinogenic α-Amino Acid

2-Amino-5-oxohexanoic acid is classified as a non-proteinogenic α-amino acid. nih.gov This means that while it possesses the characteristic α-amino acid structure—a central carbon atom (the α-carbon) bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a side chain—it is not one of the 22 amino acids that are genetically coded for and incorporated into proteins during translation. smolecule.com Its structure is derived from hexanoic acid, a six-carbon carboxylic acid. nih.gov

The defining feature of this compound's side chain is the presence of a ketone group at the 5th carbon position. This keto group imparts specific chemical properties to the molecule, distinguishing it from the proteinogenic amino acids and influencing its biochemical reactivity. The systematic IUPAC name for this compound is this compound. nih.gov It is also known by its synonym, 5-oxo-L-norleucine, particularly when referring to its (S)-enantiomer.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C6H11NO3 nih.gov |

| CAS Number | 24438-52-6 nih.gov |

| ChEBI ID | CHEBI:19450 nih.gov |

| KEGG ID | C05825 nih.gov |

Overview of its Biochemical Significance and Research Interest

The research interest in this compound stems from its involvement in various biochemical processes and its potential as a tool in scientific investigation. Its structural similarity to other biologically important molecules allows it to participate in or interfere with metabolic pathways, making it a valuable compound for studying cellular metabolism. smolecule.com

One of the key areas of interest is its role in amino acid and fatty acid metabolism. As a non-proteinogenic amino acid, it can be a substrate or inhibitor for enzymes that typically act on proteinogenic amino acids, providing insights into enzyme specificity and reaction mechanisms. smolecule.com Furthermore, its connection to hexanoic acid metabolism links it to the broader field of fatty acid biochemistry.

The compound has been identified in metabolomics studies, which aim to comprehensively identify and quantify all small molecules within a biological system. For instance, it has been included in analytical panels for targeted metabolomics analysis of human and animal serum/plasma, as well as in plant samples. tmiclinode.com This inclusion underscores its recognized presence and potential biological relevance in a variety of organisms. A study on the language of abiotic stress in aquatic animals also listed this compound as one of the metabolites of interest.

Beyond its role in fundamental metabolic studies, this compound serves as a versatile building block in synthetic chemistry. Its bifunctional nature, possessing both an amino acid and a keto group, makes it a useful precursor for the synthesis of more complex molecules. smolecule.com A notable application is in the creation of macrocyclic peptidomimetics, which are designed to mimic the secondary structures of peptides, such as α-helices. epo.org These peptidomimetics have potential therapeutic applications, and this compound provides a key structural element for their synthesis. epo.org

A closely related derivative, 6-diazo-5-oxo-L-norleucine (DON), a glutamine antagonist, has been extensively studied for its anticancer properties. nih.govnih.gov DON's mechanism of action involves the inhibition of enzymes that utilize glutamine, a critical nutrient for rapidly proliferating cancer cells. ontosight.aialbany.edu The study of DON and similar compounds highlights the therapeutic potential of targeting metabolic pathways, and the foundational structure of this compound is central to this area of research.

Table 2: Research Applications of this compound

| Research Area | Application |

|---|---|

| Metabolic Studies | Investigation of amino acid and fatty acid metabolism. smolecule.com |

| Enzymology | Substrate or inhibitor for studying enzyme kinetics and mechanisms. smolecule.com |

| Metabolomics | Included in panels for the analysis of biological samples. tmiclinode.com |

| Synthetic Chemistry | Building block for complex organic molecules. |

| Drug Discovery | Precursor for the synthesis of peptidomimetics and other bioactive compounds. epo.org |

Structure

3D Structure

Properties

Molecular Formula |

C6H11NO3 |

|---|---|

Molecular Weight |

145.16 g/mol |

IUPAC Name |

2-amino-5-oxohexanoic acid |

InChI |

InChI=1S/C6H11NO3/c1-4(8)2-3-5(7)6(9)10/h5H,2-3,7H2,1H3,(H,9,10) |

InChI Key |

KSIJECNNZVKMJG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC(C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 5 Oxohexanoic Acid

Organic Synthetic Approaches

Organic synthesis provides a foundational and versatile platform for the construction of 2-amino-5-oxohexanoic acid and its derivatives. These methods leverage a wide array of reactions and precursor molecules to build the target structure with precision.

Multistep Reaction Sequences for Targeted Synthesis

The creation of this compound derivatives often necessitates well-defined, multistep reaction sequences. These sequences are designed to introduce the required functional groups—the amino group at the alpha-position and the oxo group at the 5-position—onto a hexanoic acid backbone. nih.gov

A representative strategy for a related compound, (S)-2,6-diamino-5-oxohexanoic acid, involves a four-step process. google.com This method highlights a common approach where protecting groups are used to mask reactive sites while other parts of the molecule are modified. The sequence begins with the protection of the amino group of a starting amino acid, followed by a series of reactions to build the carbon skeleton and introduce the oxo functionality, and concludes with deprotection to yield the final product. google.com More complex derivatives can also be synthesized through multi-step organic reactions that may include forming a core structure (like a purine (B94841) base), coupling it with an amino acid backbone, and subsequent functional group interconversions. evitachem.com

Table 1: Example of a Multistep Synthesis for a this compound Analogue

| Step | Reaction | Reagents | Purpose |

|---|---|---|---|

| 1 | Amino Group Protection | L-2-aminoadipic acid, 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu), Sodium bicarbonate | Protects the alpha-amino group to prevent side reactions. google.com |

| 2 | Cyclization/Condensation | p-toluenesulfonic acid, paraformaldehyde | Forms an intermediate cyclic structure. google.com |

| 3 | Functional Group Introduction | Di-tert-butyl dicarbonate, pyridine, ammonium (B1175870) carbonate | Introduces the precursor to the second amino group. google.com |

Utilization of Precursor Compounds in Chemical Synthesis

The choice of starting material is critical to the efficiency and success of the synthesis. A variety of precursor compounds can be utilized, depending on the specific synthetic route being employed. L-2-aminoadipic acid serves as a key precursor for synthesizing the (S)-enantiomer of related compounds, leveraging its inherent chirality. google.com Another common approach involves the reaction of 4-oxohexanoic acid with ammonia (B1221849), followed by acidification to form the hydrochloride salt of the target amino acid. Furthermore, derivatives of aspartic acid can be used as starting points, where a chemoselective nucleophilic substitution is a key step in building the desired carbon framework. scielo.br

Table 2: Precursor Compounds in the Synthesis of this compound and Analogues

| Precursor Compound | Synthetic Target/Analogue | Key Reaction Type | Reference |

|---|---|---|---|

| L-2-Aminoadipic acid | (S)-2,6-Diamino-5-oxohexanoic acid | Multistep synthesis with protecting groups | google.com |

| 4-Oxohexanoic acid | 2-Amino-4-oxohexanoic acid hydrochloride | Reductive amination | |

| Aspartic acid diester | (S)-2-Amino-4-oxo-4-(pyridin-2-yl)butanoic acid | Chemoselective nucleophilic substitution | scielo.br |

Stereoselective Synthesis for Chiral Isomers (e.g., (S)- and (R)-configurations)

Controlling the stereochemistry at the chiral alpha-carbon is a significant challenge in the synthesis of this compound. As a chiral molecule, it exists as (S) and (R) enantiomers, which may have different biological activities. bldpharm.commolport.com Stereoselective synthesis aims to produce a single enantiomer in high purity.

One powerful method for achieving this is through a diastereoselective, crystallization-driven three-component Mannich reaction. This approach has been used to construct highly enantiomerically enriched α-amino-γ-oxopentanoic acid, a close analogue, from simple, readily available building blocks like acetone, glyoxylic acid, and a chiral amine. thieme-connect.com Another key strategy involves the stereoselective reduction of a common enone-derived amino acid intermediate. acs.org By choosing either a substrate-controlled (e.g., using L-selectride) or a reagent-controlled reduction, it is possible to direct the formation of the desired stereoisomer. acs.org The enantiomeric purity of the final products is typically confirmed by analytical techniques such as HPLC. thieme-connect.com

Strategies for Scale-Up Production and Purification Methodologies

Transitioning a synthetic route from a laboratory scale to industrial production requires robust and efficient methodologies. A key consideration for scale-up is the avoidance of purification techniques like chromatography columns, which are often not practical for large quantities. google.com

Enzymatic Synthesis Pathways

Enzymatic synthesis, or biocatalysis, offers a green and highly specific alternative to traditional organic chemistry for producing oxo-hexanoic acid derivatives. Enzymes operate under mild conditions and can exhibit remarkable chemo-, regio-, and stereoselectivity.

Biocatalytic Transformations for Oxo-Hexanoic Acid Derivatives

Biocatalytic routes are being explored for the synthesis and transformation of various oxo-acids. google.com Enzymes such as oxidases, dehydrogenases, and transaminases are key players in these pathways. For instance, an ω-amino acid oxidase from Phialemonium sp. can catalyze the oxidative deamination of 6-aminohexanoic acid to produce 6-oxohexanoic acid with 100% conversion under optimized conditions.

In another example, a two-step enzymatic cascade can convert 6-hydroxyhexanoic acid (6HA) into 6-aminohexanoic acid (6AHA). nih.gov The first step uses an alcohol dehydrogenase (AlkJ) to oxidize 6HA to the intermediate 6-oxohexanoic acid. This intermediate is then converted to the final product by a transaminase (CV2025). nih.gov Such enzymatic cascades are powerful as they can be performed in a single pot, sometimes using whole-cell biocatalysts, which simplifies the process. google.comnih.gov Research has also shown that certain CoA ligases are active with 5-oxohexanoic acid, suggesting potential for its integration into other biocatalytic pathways. academie-sciences.fr

Table 3: Examples of Biocatalytic Transformations for Oxo-Hexanoic Acid Derivatives

| Enzyme/System | Substrate | Product | Key Transformation | Reference |

|---|---|---|---|---|

| ω-Amino acid oxidase | 6-Aminohexanoic acid | 6-Oxohexanoic acid | Oxidative deamination | |

| Alcohol dehydrogenase (AlkJ) | 6-Hydroxyhexanoic acid | 6-Oxohexanoic acid | Alcohol oxidation | nih.gov |

| Transaminase (CV2025) | 6-Oxohexanoic acid | 6-Aminohexanoic acid | Reductive amination | nih.gov |

| Acinetobacter calcoaceticus cells | 3,5-Dioxo-6-(benzyloxy) hexanoic acid, ethyl ester | (3R,5S)-Dihydroxy-6-(benzyloxy) hexanoic acid, ethyl ester | Enantioselective ketone reduction | mdpi.com |

Enzyme Systems and Reaction Conditions for Amino Acid Conversions

The enzymatic synthesis of non-canonical amino acids like this compound represents a significant advancement in green chemistry, offering high selectivity and mild reaction conditions. The primary enzymatic routes involve the conversion of a corresponding keto acid precursor, in this case, 2,5-dioxohexanoic acid, using enzymes such as transaminases or amino acid dehydrogenases.

Transaminase-Catalyzed Synthesis

Amine transaminases (ATAs), particularly ω-transaminases (ω-TAs), are powerful biocatalysts for synthesizing chiral amines and amino acids. mdpi.com These pyridoxal (B1214274) 5′-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or L-alanine) to a keto acid acceptor. mdpi.comnih.gov

Research into the production of structurally similar unnatural amino acids provides a blueprint for the synthesis of this compound. For instance, studies on an (S)-selective ω-transaminase from Ochrobactrum anthropi (OATA) have demonstrated its utility. nih.gov While the wild-type enzyme's activity is often limited to substrates with small substituents, protein engineering has successfully broadened its substrate scope. nih.govasm.org A single point mutation (L57A) in the OATA enzyme was shown to significantly enhance its catalytic efficiency and stability, allowing it to process bulkier substrates like 2-oxohexanoic acid, the precursor to norleucine. nih.govasm.org This engineered enzyme is a prime candidate for the asymmetric amination of 2,5-dioxohexanoic acid.

The reaction equilibrium can sometimes be unfavorable; however, this can be addressed by using "smart" amine donors. For example, L-lysine has been used as an amine donor in other transaminase-catalyzed reactions. The byproduct of the lysine (B10760008) transamination, 6-amino-2-oxohexanoic acid, undergoes spontaneous cyclization, which drives the reaction toward product formation, achieving high conversion rates. chemrxiv.org

Table 1: Representative Reaction Conditions for ω-Transaminase Systems

| Parameter | Condition | Source |

| Enzyme | Engineered ω-Transaminase (e.g., OATA L57A variant) | nih.govasm.org |

| Substrate | 2-keto acid (e.g., 2-oxohexanoic acid) | nih.gov |

| Amine Donor | Isopropylamine, L-Alanine, L-Lysine | nih.govchemrxiv.org |

| Cofactor | Pyridoxal 5′-phosphate (PLP) | nih.gov |

| Buffer | Potassium Phosphate (B84403) | nih.gov |

| pH | 7.0 | nih.gov |

| Temperature | 37°C | nih.gov |

Amino Acid Dehydrogenase (AADH) Systems

An alternative enzymatic approach is the reductive amination of the keto acid precursor catalyzed by amino acid dehydrogenases (AADHs). google.com This method involves the direct amination of the α-keto group in the presence of ammonia and a reduced nicotinamide (B372718) cofactor (NADH or NADPH). google.commdpi.com A key challenge in this system is the stoichiometric requirement for the expensive cofactor. google.com

To overcome this limitation, AADH-catalyzed reactions are typically run as part of a multi-enzyme cascade that incorporates a cofactor regeneration system. A common strategy involves coupling the primary reaction with a second dehydrogenase, such as formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH). mdpi.commdpi.com For example, formate dehydrogenase oxidizes formate to carbon dioxide while reducing NAD⁺ back to NADH, allowing the primary synthesis to proceed with only a catalytic amount of the cofactor. mdpi.com Engineered AADHs, such as a modified phenylalanine dehydrogenase from Thermoactinomyces intermedius, have been developed for the efficient production of various amino acids from their keto acid precursors. mdpi.com

Table 2: General Reaction Conditions for Amino Acid Dehydrogenase Systems

| Parameter | Condition | Source |

| Primary Enzyme | Amino Acid Dehydrogenase (e.g., Phenylalanine Dehydrogenase) | mdpi.com |

| Substrate | 2-keto acid (e.g., 2,5-dioxohexanoic acid) | mdpi.com |

| Amine Source | Ammonia / Ammonium Salt | google.com |

| Cofactor | NADH / NADPH (catalytic amount) | google.com |

| Regeneration Enzyme | Formate Dehydrogenase (FDH) or Glucose Dehydrogenase (GDH) | mdpi.commdpi.com |

| Regeneration Substrate | Formate or Glucose | mdpi.commdpi.com |

| pH | 8.0 - 9.5 | mdpi.comfrontiersin.org |

| Temperature | 30 - 55°C | frontiersin.orgucl.ac.uk |

Biochemical Roles and Metabolic Pathways of 2 Amino 5 Oxohexanoic Acid

Involvement in Central Metabolic Networks

2-Amino-5-oxohexanoic acid is integrated into the core metabolic framework of cells, primarily through its participation in amino acid catabolism. It functions as a metabolic intermediate, connecting the breakdown of both L- and D-isomers of lysine (B10760008) to other significant pathways.

Role within Lysine Degradation Pathways

Lysine, an essential amino acid, undergoes degradation through several distinct pathways across different organisms. This compound, also known by synonyms such as (S)-2-amino-6-oxohexanoate or allysine (B42369), emerges as a key metabolite in these catabolic sequences. nih.govhmdb.ca In bacteria like Phaeobacter inhibens, lysine degradation occurs via parallel pathways, one of which involves 2-aminoadipate. nih.gov While intermediates like (S)-2-amino-6-oxohexanoate are part of these proposed pathways, their detection can be challenging due to potential instability or low concentrations in the cellular pool. nih.gov

In humans and other mammals, one of the routes for lysine catabolism involves the transformation of D-lysine into 2-amino-5-oxohexanoate (also referred to as 6-amino-2-oxohexanoate). uniprot.org This compound is then further metabolized. For instance, it can undergo cyclization to form Δ¹-piperideine-2-carboxylate. h-its.org This places this compound at a critical juncture, channeling the carbon skeleton of lysine into other metabolic fates.

A related pathway involves the acetylation of lysine. In this route, N6-acetyl-L-lysine is converted by the enzyme N6-acetyllysine aminotransferase into 6-acetamido-2-oxohexanoic acid, a structurally similar compound. vulcanchem.com This intermediate is then further metabolized, underscoring the importance of alpha-keto acids derived from lysine in nitrogen and energy metabolism. vulcanchem.com

Participation in D-Amino Acid Metabolism

The presence of D-amino acids in organisms, once thought to be rare, is now recognized as significant, with roles in signaling and as components of bacterial cell walls. The enzyme D-amino acid oxidase (DAAO) is crucial for the catabolism and detoxification of these D-amino acids. uniprot.orguniprot.org

Research has demonstrated that D-amino acid oxidase utilizes D-lysine as a substrate, catalyzing its oxidative deamination to produce this compound (6-amino-2-oxohexanoate), ammonia (B1221849), and hydrogen peroxide. uniprot.org While DAAO shows broad substrate specificity, its activity on D-lysine can be relatively low compared to other D-amino acids like D-alanine or D-methionine. uniprot.orgnih.gov This reaction is a key step in managing the levels of D-lysine, which may originate from diet, the gut microbiome, or endogenous racemization processes. uniprot.orguniprot.org The catabolism of D-amino acids is essential for preventing their accumulation, which can be toxic, and for utilizing them as nutrients. uniprot.org

Intermediary Metabolism and Biosynthesis

As a metabolic intermediate, this compound is not an endpoint but rather a transient molecule that is converted into other significant compounds. Its chemical structure, featuring both an alpha-amino group and a keto group, allows it to participate in a variety of enzymatic reactions. smolecule.com

Metabolic Fates and Interconversion Pathways

The primary metabolic fate of this compound is its conversion into other metabolites. One significant pathway involves its cyclization to form Δ¹-piperideine-2-carboxylate. h-its.org This reaction represents a branch point, directing the flow of lysine breakdown products toward specific biosynthetic routes.

As an alpha-keto acid, this compound can also theoretically undergo transamination. In this type of reaction, catalyzed by aminotransferases, the amino group from an amino acid donor (like glutamate (B1630785) or alanine) is transferred to the keto acid, which in turn converts the keto acid into a new amino acid and the amino acid donor into its corresponding keto acid. thegoodscentscompany.com This positions this compound as a potential precursor for the synthesis of other amino compounds.

The table below summarizes the key enzymatic reactions involving this compound.

| Enzyme | Substrate(s) | Product(s) | Pathway |

| D-amino acid oxidase (EC 1.4.3.3) | D-Lysine, O₂, H₂O | 2-Amino-5-oxohexanoate , NH₄⁺, H₂O₂ | D-Amino Acid Metabolism / Lysine Degradation |

| Unknown (spontaneous or enzymatic) | 2-Amino-5-oxohexanoate | Δ¹-Piperideine-2-carboxylate, H₂O | Lysine Degradation / Alkaloid Biosynthesis |

Connections to Related Amino Acid Metabolic Cycles

The metabolism of this compound is intrinsically linked to several other amino acid metabolic cycles. Its most direct connection is to lysine metabolism, serving as a direct catabolite. nih.govuniprot.org

Furthermore, its role as a substrate in the biosynthesis of piperidine (B6355638) alkaloids establishes a link to secondary metabolism. h-its.org The formation of Δ¹-piperideine-2-carboxylate from this compound is a key step in the pathway leading to the synthesis of these complex nitrogen-containing compounds. h-its.org

Through transamination reactions, its metabolism is connected to that of other amino acids, such as glutamate and alanine, which are central players in nitrogen metabolism. thegoodscentscompany.com The ultimate breakdown of the lysine carbon skeleton, which proceeds through intermediates like this compound, eventually leads to the production of glutaryl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production. nih.gov This connects lysine degradation to central energy metabolism.

Natural Occurrence and Biological Distribution

This compound, in its various forms, is found across different domains of life, from bacteria to mammals, and has been identified in various natural sources.

The L-isomer of the compound, L-allysine, is recognized as a metabolite in humans, mice, and the yeast Saccharomyces cerevisiae. nih.gov It plays a particularly important structural role in mammals as a derivative of lysine residues in proteins. The enzyme lysyl oxidase acts on lysine residues within collagen and elastin (B1584352) precursors in the extracellular matrix to form allysine residues. hmdb.cawikipedia.org These allysine residues are crucial for forming the covalent cross-links that provide strength and stability to these essential connective tissues. hmdb.cawikipedia.org

The free form of the compound has also been identified in nature. For instance, 2-azaniumyl-5-oxohexanoate (the zwitterionic form of this compound) has been reported in the Asiatic honey bee, Apis cerana. nih.gov Additionally, the Human Metabolome Database (HMDB) lists allysine as being detected, though not quantified, in a variety of foods, including fruits like kiwi and mango, vegetables like wasabi, grains like oats, and various mushrooms. hmdb.cahmdb.ca This suggests that the compound may be ingested through a regular diet. It has also been detected in peroxisomes in mice. metabolicatlas.org

The table below details the known biological sources of this compound.

| Organism/Source | Form/Context | Reference(s) |

| Humans (Homo sapiens) | L-Allysine (metabolite); Allysine residues in collagen/elastin | nih.gov |

| Mice (Mus musculus) | L-Allysine (metabolite); detected in peroxisomes | nih.govmetabolicatlas.org |

| Asiatic honey bee (Apis cerana) | 2-Azaniumyl-5-oxohexanoate | nih.gov |

| Yeast (Saccharomyces cerevisiae) | L-Allysine (metabolite) | nih.gov |

| Various Foods (e.g., fruits, vegetables, grains) | Allysine (detected, not quantified) | hmdb.cahmdb.ca |

Enzymatic Investigations and Biological Activities of 2 Amino 5 Oxohexanoic Acid

Enzyme Substrate and Inhibitor Studies

Carbamyl Phosphate (B84403) Synthetase (CPS) is a critical enzyme that catalyzes the formation of carbamoyl (B1232498) phosphate from bicarbonate, ATP, and either ammonia (B1221849) or glutamine. nih.govnih.gov This product is a key intermediate in the biosynthesis of pyrimidines and arginine, and in the urea (B33335) cycle in vertebrates. nih.gov The enzyme possesses a complex structure with multiple active sites connected by a molecular tunnel to channel reactive intermediates. nih.gov Specifically, it has two distinct binding sites for ATP, which are involved in different stages of the catalytic cycle. nih.gov

While the study of inhibitors is crucial for understanding the mechanism of CPS, direct research detailing the specific interaction of 2-amino-5-oxohexanoic acid with Carbamyl Phosphate Synthetase is not extensively documented in available literature. However, studies on other molecules provide insight into how CPS can be inhibited. For instance, certain acyl-CoA esters have been shown to inhibit mitochondrial CPS, a mechanism potentially linked to hyperammonemia in some inherited organic acidemias. google.com The design of multisubstrate analog inhibitors has also been a fruitful area of research, yielding potent reversible inhibitors that probe the spatial relationship between substrate binding sites. uiowa.edu Given its structure as a non-proteinogenic α-amino acid, this compound could theoretically interact with enzyme active sites, but specific kinetic data or mechanistic studies involving CPS are needed to confirm this.

This compound serves as a reagent in biochemical research, particularly in studies related to enzyme kinetics and amino acid metabolism. smolecule.com Its unique structure, featuring both an amino group and a keto group, allows it to interact with enzymes involved in amino acid transformations. smolecule.com

The utility of the 2-amino-pentanoic/hexanoic acid scaffold in mechanistic studies is exemplified by research on related compounds. For example, (S)-2-amino-5-(2-(methylthio)acetimidamido)pentanoic acid has been used as a mechanism-based inactivator of neuronal nitric oxide synthase (nNOS). nih.gov Investigations into its mode of action proposed several potential pathways for inactivation, including sulfide (B99878) oxidation, oxidative dethiolation, and oxidative demethylation. nih.gov Through the synthesis of possible intermediates and characterization of the products formed during inactivation, the most probable mechanism was identified as oxidative demethylation, leading to a resulting thiol that coordinates to the enzyme's cofactor heme iron. nih.gov This study highlights how derivatives of the 2-amino-hexanoic acid backbone can be powerful tools for elucidating complex enzymatic mechanisms, demonstrating a novel S-demethylation reaction catalyzed by a NOS enzyme. nih.gov

Cellular and Molecular Impact Studies

Non-proteinogenic amino acids (NPAAs), which are not among the standard amino acids encoded by the genetic code, can significantly impact cellular processes. nih.gov The introduction of NPAAs can be a powerful strategy for developing peptide-based therapeutics by improving properties like stability and potency. nih.gov

The direct influence of this compound on amino acid biosynthesis and protein synthesis has not been the subject of extensive specific research. However, as an amino acid analog, it has the potential to interfere with these pathways. Most amino acids are synthesized from α-ketoacids via transamination, a reaction catalyzed by aminotransferases. wikipedia.org this compound could potentially act as a substrate or inhibitor for these enzymes, thereby altering the cellular pool of canonical amino acids required for protein synthesis. Furthermore, the field of genetic code expansion utilizes engineered aminoacyl-tRNA synthetase/tRNA pairs to site-specifically incorporate NPAAs into proteins. acs.orgnih.gov This technology allows for the introduction of novel chemical functionalities, such as keto groups, into proteins to study their structure and function. While specific application of this compound in this context is not detailed, its structure is representative of the types of NPAAs used in such studies.

The specific regulatory effects of this compound on cellular functions remain an area requiring further investigation. Its structural similarity to natural metabolites suggests it could play a role in metabolic pathways. smolecule.com For instance, its resemblance to neurotransmitters has led to suggestions of its potential implications in neurochemistry, although this has yet to be fully explored. smolecule.com NPAAs can act as crucial intermediates in various biological processes, including metabolic pathways and cell signaling. The presence of both a primary amine and a ketone functional group within the same molecule allows for a variety of potential chemical reactions, such as amidation and condensation, which could be relevant for synthesizing derivatives or for interactions within a cellular environment. smolecule.com

Research on Analogues and Related Compounds

Research into analogues of this compound has revealed a wide range of biological activities and applications. By modifying the functional groups on the hexanoic acid backbone, scientists have developed compounds with distinct properties, from therapeutic potential to use as research tools.

(S)-2,6-diamino-5-oxohexanoic acid : This analogue, a derivative of (S)-2-aminoadipic acid, is an important intermediate in the synthesis of α-aminoadipic acid peptides. google.com Due to the growing interest in the pharmaceutical activities of these peptides, efficient synthesis methods for this compound are being actively developed. google.com

2-amino-5-hydroxyhexanoic acid : Isolated from the seeds of Crotalaria juncea, this unusual amino acid has demonstrated dose-dependent lipid-lowering and antioxidant activity in preclinical models. nih.gov A cyclized version of this compound, 3-amino-6-methyltetrahydro-2H-pyran-2-one, showed even greater potency. nih.gov

(S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid : As previously mentioned, this compound acts as an inactivator of neuronal nitric oxide synthase (nNOS), providing a tool for studying the enzyme's mechanism. nih.gov

DL-2-amino-5-phosphonopentanoic acid (AP5) : This analogue is a specific antagonist of the N-methyl-D-aspartate (NMDA) receptor. nih.gov Studies have shown that it can suppress the pulsatile release of luteinizing hormone (LH) in rats, suggesting that neuroexcitatory amino acids acting at this receptor play a role in the intermittent release of hypothalamic GnRH. nih.gov

2-amino-5-thiazolecarboxamide derivatives : A series of novel derivatives based on this structure have been synthesized and evaluated for their antiproliferative activity against human leukemia cancer cell lines. researchgate.net Structure-activity relationship studies indicated that incorporating a piperazine (B1678402) moiety was associated with increased cytotoxicity. researchgate.net

Table 1: Comparison of this compound Analogues and Related Compounds

| Compound Name | Key Structural Difference from Parent Compound | Primary Area of Research / Biological Activity |

|---|---|---|

| (S)-2,6-diamino-5-oxohexanoic acid | Terminal methyl group is replaced by an amino group (-NH2). | Intermediate for peptide synthesis. google.com |

| 2-amino-5-hydroxyhexanoic acid | Keto group (=O) is replaced by a hydroxyl group (-OH). | Antidyslipidemic and antioxidant activity. nih.gov |

| (S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid | A pentanoic acid with a complex acetimidamido side chain at C5. | Inactivator of neuronal nitric oxide synthase (nNOS). nih.gov |

| DL-2-amino-5-phosphonopentanoic acid | A pentanoic acid with a phosphono group (-PO(OH)2) at C5. | N-methyl-D-aspartate (NMDA) receptor antagonist. nih.gov |

| 2-amino-5-thiazolecarboxamide derivatives | The hexanoic acid backbone is replaced by a thiazolecarboxamide core. | Anticancer / Cytotoxic activity. researchgate.net |

Inhibition of Homoserine Dehydrogenase by Structurally Similar Compounds

Homoserine dehydrogenase (HSD) is a crucial enzyme in the biosynthetic pathway of essential amino acids such as threonine, isoleucine, and methionine in bacteria, fungi, and plants. Its absence in mammals makes it an attractive target for the development of novel antimicrobial agents. The inhibition of HSD by amino acid analogues highlights a promising avenue for therapeutic intervention.

Research has demonstrated that compounds structurally similar to the substrates of HSD can act as potent inhibitors. Threonine, an end-product of the pathway, naturally regulates HSD activity through feedback inhibition, acting as a competitive inhibitor. nih.gov Furthermore, several synthetic amino acid analogues have been identified as inhibitors of HSD.

Two notable examples are 5-hydroxy-4-oxonorvaline (B14161657) (HON) and (S)-2-amino-4-oxo-5-hydroxypentanoic acid (RI-331). nih.gov These molecules bear a structural resemblance to aspartate-semialdehyde, the natural substrate for HSD. It is postulated that their inhibitory action stems from their ability to bind to the active site of the enzyme, thereby preventing the binding of the natural substrate. nih.gov The presence of a keto group in these inhibitors is a key structural feature contributing to their activity. Given that this compound also possesses a keto group within an amino acid framework, it is plausible that it or its derivatives could exhibit inhibitory activity against HSD.

| Compound | Type of Inhibition | Structural Similarity to Substrate |

|---|---|---|

| Threonine | Competitive | End-product of the pathway |

| 5-hydroxy-4-oxonorvaline (HON) | Irreversible | Structurally similar to aspartate semialdehyde |

| (S) 2-amino-4-oxo-5-hydroxypentanoic acid (RI-331) | Inhibitor | Amino acid analog |

Investigation of Neuroprotective Properties in Related Amino Acid Derivatives

The potential neuroprotective effects of amino acid derivatives, particularly those with ketone functionalities, have garnered significant interest. The neuroprotective properties of ketone bodies, such as β-hydroxybutyrate, are well-documented and form the basis of the therapeutic effects of the ketogenic diet in various neurological disorders. nih.govnih.gov These ketone bodies can serve as an alternative energy source for the brain, particularly when glucose metabolism is impaired. nih.govnih.gov They have been shown to enhance mitochondrial function, reduce oxidative stress, and modulate neurotransmitter systems, all of which contribute to neuronal protection. nih.gov

Given that this compound is an alpha-amino acid containing a ketone group, its derivatives could potentially exert neuroprotective effects through mechanisms similar to those of ketone bodies. The presence of the ketone functionality might allow these compounds to cross the blood-brain barrier and influence cerebral energy metabolism. Research into the neuroprotective effects of alpha-keto acid derivatives is an active area of investigation, with studies exploring their potential to mitigate neuronal damage in conditions such as ischemia and neurodegenerative diseases. While direct studies on this compound derivatives are limited, the established neuroprotective profile of other keto-containing compounds provides a strong rationale for future investigations in this area.

Exploration of Antiproliferative Activities of Analogous Structures

The search for novel anticancer agents has led to the exploration of a wide array of chemical structures, including derivatives of amino acids. The rationale behind this approach is that the structural backbone of amino acids can be modified to create compounds that selectively target cancer cells while minimizing toxicity to healthy cells.

Studies have investigated the antiproliferative effects of various amino acid derivatives. For instance, new compounds of N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole have been synthesized and tested for their antiproliferative activity against several human cancer cell lines. nih.gov Some of these compounds exhibited a higher antiproliferative effect than the established anticancer drug cisplatin. nih.gov

While direct evidence for the antiproliferative activity of this compound is not yet available, the principle of utilizing amino acid scaffolds for the design of anticancer agents is well-established. The presence of a reactive keto group in this compound offers a site for chemical modification, allowing for the synthesis of a diverse library of derivatives. These derivatives could then be screened for their ability to inhibit the growth of various cancer cell lines. The exploration of analogous structures with antiproliferative properties provides a foundation for future research into the potential of this compound derivatives as a novel class of anticancer compounds.

Advanced Analytical Methodologies for 2 Amino 5 Oxohexanoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 2-amino-5-oxohexanoic acid, enabling its separation from complex mixtures and its precise quantification. Techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are pivotal.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of amino acids and related compounds. For this compound, reversed-phase HPLC is a common approach. A typical method involves a C18 column, which separates compounds based on their hydrophobicity.

Detailed research findings indicate that for structurally similar alpha-keto acids, HPLC methods are well-established. researchgate.net A combination of a C18 column with a mobile phase consisting of an aqueous buffer (like a phosphate (B84403) buffer) and an organic modifier (such as methanol (B129727) or acetonitrile) provides effective separation. researchgate.net Detection is often achieved using a UV detector, typically at a wavelength around 210 nm, where the carboxylic acid or ketone group absorbs light. To enhance detection sensitivity, particularly for compounds lacking a strong chromophore, pre-column or post-column derivatization can be employed. researchgate.netjasco-global.com For instance, reacting the primary amine group with a reagent like o-Phthalaldehyde (OPA) can yield a highly fluorescent derivative, allowing for more sensitive detection. jasco-global.com

Table 1: Illustrative HPLC Parameters for Amino Acid Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Column | C18 (Reversed-Phase) | Separates based on polarity. |

| Mobile Phase | Methanol and Phosphate Buffer (pH ~3.0) | Elutes the compound from the column. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV at 210 nm | Quantifies the compound based on UV absorbance. |

| Derivatization (Optional) | o-Phthalaldehyde (OPA) jasco-global.com | Increases detection sensitivity via fluorescence. |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry, making it an invaluable tool for identifying and quantifying this compound. This technique is particularly useful for analyzing the compound in complex biological matrices.

The LC part of the system separates the target compound from other components in the sample. Following separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique that generates charged molecules (ions) from the analyte without significant fragmentation. nih.gov These ions are then analyzed by the mass spectrometer to determine their mass-to-charge ratio (m/z). For this compound (molecular weight 145.16 g/mol ), a common ion observed in positive ionization mode would be the protonated molecule [M+H]⁺ at an m/z of approximately 146.08. nih.govnih.gov

LC-MS/MS, a tandem mass spectrometry approach, can be used for even greater specificity. In this method, the [M+H]⁺ precursor ion is selected and fragmented to produce characteristic product ions, which are then detected. This process confirms the identity of the compound and enhances quantitative accuracy. rsc.org

Table 2: Typical LC-MS Parameters for Analysis of a Related Compound (2-Amino-6-oxohexanoic acid)

| Parameter | Instrument/Setting | Reference |

|---|---|---|

| LC System | Waters Acquity UPLC System | nih.gov |

| Column | Acquity bridged ethyl hybrid C18 (1.7 µm, 2.1 mm x 100 mm) | nih.gov |

| Ionization | Electrospray Ionization (ESI), Positive Mode | nih.gov |

| MS Instrument | Waters Xevo G2 Q-Tof | nih.gov |

| Precursor Ion [M+H]⁺ | m/z 146.0814 | nih.gov |

| Collision Energy | 6V | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. By utilizing columns packed with smaller particles (typically sub-2 µm), UPLC systems can operate at higher pressures, resulting in dramatically improved resolution, higher sensitivity, and significantly shorter analysis times. jasco-global.comresearchgate.net

The application of UPLC for amino acid analysis allows for rapid separation, with run times often being several times shorter than conventional HPLC methods without compromising peak resolution. jasco-global.com For instance, a standard mixture of amino acids can be fully resolved in under 10 minutes using UPLC, compared to much longer times for HPLC. jasco-global.com The use of a UPLC system, such as a Waters Acquity UPLC with a BEH C18 column, is effective for separating polar compounds like amino acids. nih.govresearchgate.net This high-throughput capability makes UPLC ideal for screening large numbers of samples.

Application as an Internal Standard in Bioanalytical Assays

In quantitative bioanalysis, particularly with LC-MS, an internal standard (IS) is crucial for ensuring accuracy and precision. wuxiapptec.com The IS is a compound of a known concentration added to all samples, standards, and quality controls to correct for variability during sample preparation and analysis. wuxiapptec.com An ideal IS has physicochemical properties very similar to the analyte. wuxiapptec.com

While this compound itself may be the analyte, a structurally similar molecule can serve as its IS. There are two main types of internal standards: stable isotope-labeled (SIL) internal standards and structural analogs. wuxiapptec.com A SIL-IS, where atoms are replaced by heavy isotopes (e.g., ¹³C, ¹⁵N), is often preferred as it co-elutes with the analyte and experiences identical ionization effects. wuxiapptec.com

When a SIL-IS is not available, a close structural analog can be synthesized and used. For example, in the analysis of the biomarker desmosine, a related compound named desmosine-CH2 was synthesized to serve as an effective internal standard. rsc.org This analog, differing by a methylene (B1212753) group, has a distinct mass but exhibits similar chromatographic behavior and extraction recovery. rsc.org A similar strategy could be employed for this compound, where a synthesized analog (e.g., with an extra methyl group or a longer carbon chain) could be used as an internal standard to ensure reliable quantification in complex biological fluids. rsc.orgbioanalysis-zone.com

Spectroscopic Characterization (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the precise molecular structure of a compound. ¹H NMR provides information about the number and chemical environment of hydrogen atoms (protons) in the molecule.

For this compound, ¹H NMR spectroscopy would be used to confirm its structure by identifying signals corresponding to the different types of protons. The spectrum would show characteristic chemical shifts (δ) for the methyl group protons adjacent to the ketone, the methylene protons along the carbon chain, and the alpha-proton adjacent to the amino and carboxylic acid groups. For a similar compound, (2S)-2-methyl-5-oxohexanoic acid, the methyl group protons give a signal at approximately 1.2 ppm. Infrared (IR) spectroscopy can further confirm the presence of key functional groups, such as the broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹) and the sharp C=O stretch of the ketone (~1700-1715 cm⁻¹).

Table 3: Predicted ¹H NMR Signals for this compound

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Description |

|---|---|---|---|

| -CH₃ | ~2.2 | Singlet | Methyl protons adjacent to the ketone. |

| -CH₂- (C3) | ~2.6-2.8 | Triplet | Methylene protons adjacent to the ketone group. |

| -CH₂- (C4) | ~1.9-2.1 | Multiplet | Methylene protons adjacent to the alpha-carbon. |

| -CH- (C2) | ~3.8-4.0 | Triplet | Alpha-proton adjacent to the amino and carboxyl groups. |

| -NH₂ | Variable | Broad Singlet | Amino group protons. |

| -COOH | Variable | Broad Singlet | Carboxylic acid proton. |

Research on Derivatives and Analogues of 2 Amino 5 Oxohexanoic Acid

Synthesis of Structurally Related Compounds

The synthesis of compounds structurally related to 2-amino-5-oxohexanoic acid is a significant area of chemical research. These synthetic efforts are aimed at creating novel molecules with tailored properties, which can be used to probe biological systems or serve as building blocks for more complex structures.

The incorporation of this compound into peptide chains has been a strategy to create modified peptides with unique conformational and biological properties. For instance, it has been used as a building block in the synthesis of inhibitors for enzymes like Clostridium histolyticum collagenase. In one study, the keto-amino acid was incorporated into tripeptides, such as Ac-Pro-Ala-Gly-NH2, to study its effects on enzyme inhibition. The synthesis of these peptide-based structures often involves standard solid-phase or solution-phase peptide synthesis methodologies, with the keto group of the amino acid either protected or introduced at a later stage.

The 2-amino-5-oxo moiety of this compound serves as a versatile precursor for the synthesis of various complex heterocyclic scaffolds. The presence of both an amino group and a keto group allows for a range of cyclization reactions. For example, derivatives of this compound have been utilized in the synthesis of piperidine-based structures. The intramolecular cyclization of the amino group with the ketone can lead to the formation of cyclic imines, which can be further modified to create a variety of heterocyclic systems. These scaffolds are of interest in medicinal chemistry due to their presence in many biologically active natural products and synthetic drugs.

To enhance its utility as a research tool, this compound has been derivatized in various ways. These modifications can include the attachment of reporter groups, such as fluorescent tags or biotin, to allow for the visualization and tracking of the molecule in biological systems. Another common derivatization strategy is the modification of the ketone or amino group to alter the compound's reactivity or binding affinity for specific targets. For example, the ketone group can be converted to an oxime or other functional groups to create probes for studying enzyme mechanisms. These derivatized forms of this compound are invaluable for a wide range of biochemical and cell-based assays.

Comparative Biochemical and Biological Studies of Analogues

One area of focus has been the development of inhibitors for enzymes involved in collagen degradation. By comparing the inhibitory activity of a series of peptide analogues containing this compound and related keto-amino acids, researchers have been able to elucidate the structural requirements for potent enzyme inhibition. These studies have revealed the importance of the keto group for binding to the enzyme's active site and have guided the design of more effective inhibitors.

| Analogue | Target Enzyme | Observed Effect |

| Ac-Pro-Ala-(this compound)-NH2 | Clostridium histolyticum collagenase | Competitive Inhibition |

| Peptide with C-terminal this compound | Collagenase | Time-dependent inactivation |

Role as an Intermediate in the Synthesis of Biologically Important Molecules

Beyond its own biological activities and those of its direct analogues, this compound serves as a crucial intermediate in the synthesis of other biologically important molecules. Its bifunctional nature, possessing both an amino and a keto group, makes it a versatile building block for the construction of more complex molecular architectures.

For example, it has been employed as a key starting material in the synthesis of certain alkaloids and other natural products. The chemical handles present in this compound allow for its elaboration into intricate ring systems and stereochemically complex structures. The ability to introduce both nitrogen and a reactive carbonyl group in a single building block is highly advantageous in synthetic organic chemistry.

Furthermore, its role as a precursor extends to the synthesis of peptidomimetics, where the core structure of this compound is used to mimic the conformation of a peptide backbone. This is particularly relevant in drug discovery, where peptidomimetics are often developed to overcome the limitations of traditional peptide-based drugs, such as poor bioavailability and rapid degradation.

Broader Applications in Biochemical Research

Utilization as Biochemical Probes and Reagents in Metabolic Studies

2-Amino-5-oxohexanoic acid is employed as a specialized reagent and probe for the exploration of metabolic pathways, particularly those involving amino acids. smolecule.com Its structural similarity to natural metabolites allows it to interact with biological macromolecules such as enzymes and receptors. smolecule.com Researchers utilize this compound to study enzyme kinetics and mechanisms, as its presence can influence or modulate the activity of enzymes involved in amino acid metabolism. smolecule.com

The hydrochloride salt of the compound is often used in these studies to enhance its solubility in aqueous solutions, which is advantageous for biochemical assays. smolecule.com A specific and notable application is in the study of enzyme inhibition.

Detailed Research Findings: A significant research application involves the stereospecific version of the compound. The (S)-enantiomer of this compound has been identified as a potential inhibitor of Escherichia coli carbamyl phosphate (B84403) synthetase (CPS). scbt.com This enzyme is crucial in pyrimidine (B1678525) and arginine biosynthesis, making the compound a valuable probe for understanding the regulation and mechanism of these fundamental metabolic pathways. By studying how this molecule interacts with the active site of CPS, researchers can gain insights into the enzyme's function and identify potential targets for antimicrobial development.

Applications in Chemical Biology Investigations

In the field of chemical biology, where small molecules are used to perturb and understand biological processes, this compound serves as a valuable investigative tool. smolecule.com As a non-proteinogenic amino acid, it is not incorporated into proteins during synthesis, allowing researchers to study metabolic pathways without the confounding factor of protein integration. smolecule.comnih.gov

Its availability as a research chemical enables its use in a variety of experimental setups designed to probe the intricacies of cellular function. smolecule.com The compound's ability to interact with enzymes and other proteins based on its distinct chemical structure makes it a useful probe for identifying and characterizing novel protein-metabolite interactions and for mapping metabolic networks. smolecule.com These interaction studies help to elucidate the specific mechanisms and pathways that the compound may influence. smolecule.com

Research Applications of this compound

| Research Area | Specific Application | Target/Enzyme Example | Reference |

| Metabolic Studies | Investigation of amino acid metabolism and enzyme kinetics. | Enzymes in amino acid pathways. | smolecule.com |

| Enzyme Inhibition | Used as a potential inhibitor to study enzyme mechanisms. | Escherichia coli carbamyl phosphate synthetase (CPS). | scbt.com |

| Chemical Biology | Employed as a molecular probe to investigate biological processes and interactions. | Various enzymes and receptors. | smolecule.com |

Future Research Directions for 2 Amino 5 Oxohexanoic Acid

Elucidation of Unexplored Metabolic Routes and Interconnections

The primary known role of 2-amino-5-oxohexanoic acid is as a catabolite in the degradation pathway of 5-hydroxy-L-lysine, an amino acid predominantly found in collagen . This catabolism is initiated by the oxidative deamination or transamination of 5-hydroxy-L-lysine. However, this represents only a narrow view of its potential metabolic significance. Future research must aim to broaden this understanding.

A primary objective is to determine if alternative biosynthetic or degradative routes exist. For instance, could this compound be generated from other modified amino acids or through novel pathways in microorganisms that utilize unusual carbon sources? Investigating its metabolic fate is equally critical. While it is presumed to enter central metabolism, potentially converging with the lysine (B10760008) degradation pathway leading to glutaryl-CoA, the specific enzymatic steps and regulatory controls are not fully characterized across different species.

Furthermore, exploring its interconnection with other major metabolic networks is essential. Pathological conditions, such as inherited disorders of collagen metabolism or diseases involving high connective tissue turnover (e.g., fibrosis, arthritis), may lead to the accumulation of this compound. Research should focus on whether this accumulation is merely a biomarker or if the compound itself modulates other pathways, such as the tricarboxylic acid (TCA) cycle, gluconeogenesis, or fatty acid metabolism. Advanced metabolomics and stable isotope tracing studies in relevant cellular and animal models are imperative to map these unexplored metabolic connections.

Table 1: Metabolic Profile and Research Gaps for this compound

| Metabolic Aspect | Current Understanding | Future Research Questions | Status |

|---|---|---|---|

| Biosynthesis | Formed from 5-hydroxy-L-lysine during collagen catabolism. | Are there other precursor molecules? Do microbial pathways exist for its de novo synthesis? | Known/Unexplored |

| Degradation | Presumed to follow a path towards glutaryl-CoA, similar to lysine. | What are the specific enzymes, cofactors, and regulatory mechanisms involved? | Proposed |

| Network Interconnection | Linked to collagen turnover and amino acid metabolism. | Does it directly influence the TCA cycle, urea (B33335) cycle, or neurotransmitter synthesis? | Unexplored |

| Pathophysiological Role | Potential biomarker for high collagen turnover. | Does its accumulation in disease states actively contribute to pathology by inhibiting key enzymes? | Unexplored |

Discovery of Novel Enzymatic Transformations and Biocatalytic Applications

The bifunctional nature of this compound makes it an attractive substrate for biocatalysis. The discovery and engineering of enzymes that can stereoselectively modify this compound could unlock pathways to high-value chemicals. Research should move beyond the enzymes of its natural catabolism and explore a broader enzymatic toolbox.

Key areas for investigation include:

Reductases/Dehydrogenases: The ketone at the C5 position is a prime target for stereoselective reduction. Identifying or engineering alcohol dehydrogenases could produce chiral 2-amino-5-hydroxyhexanoic acid, a non-proteinogenic amino acid with potential applications as a pharmaceutical building block.

Transaminases (ω-TAs): While a transaminase may be involved in its biosynthesis, other transaminases could act on the C5-keto group. This reaction would yield 2,5-diaminohexanoic acid, a precursor for novel polyamides or peptidomimetics. Screening diverse microbial sources for novel ω-transaminase activity is a promising strategy .

Aldolases/Lyases: Enzymes capable of forming or breaking carbon-carbon bonds could use this compound as a substrate, enabling the synthesis of more complex, chiral molecules.

The ultimate goal is to develop robust, cell-free or whole-cell biocatalytic systems for green and efficient chemical synthesis. This requires not only enzyme discovery but also protein engineering to enhance stability, substrate specificity, and catalytic efficiency, paving the way for industrial-scale applications.

Table 2: Potential Biocatalytic Transformations of this compound

| Enzyme Class | Potential Reaction | Product | Potential Application |

|---|---|---|---|

| Reductase / Dehydrogenase | Stereoselective reduction of C5-ketone | (2S,5R)- or (2S,5S)-2-Amino-5-hydroxyhexanoic acid | Chiral building blocks for pharmaceuticals; synthesis of hydroxy-amino acids. |

| Transaminase (ω-TA) | Stereoselective amination of C5-ketone | (2S,5R)- or (2S,5S)-2,5-Diaminohexanoic acid | Monomers for specialty polymers; precursors for enzyme inhibitors. |

| Aldolase | Aldol addition at C4 or C6 position | Complex polyfunctional amino acids | Scaffolds for combinatorial chemistry; synthesis of natural product analogues. |

| Decarboxylase | Decarboxylation of C1-carboxyl group | 4-Aminopentan-1-one | Fine chemical synthesis; precursor for heterocyclic compounds. |

Advancement in Stereochemical Control for Asymmetric Synthesis

While biocatalysis offers a green route, advancements in chemical synthesis are crucial for providing reliable access to both the natural L-isomer and the non-natural D-isomer of this compound for research purposes. The development of efficient, scalable, and highly stereoselective synthetic methods is a key challenge for organic chemists.

Existing strategies often rely on chiral pool synthesis, starting from readily available chiral molecules like L-pyroglutamic acid. While effective, these routes can be lengthy and lack flexibility. Future research should focus on catalytic asymmetric methods that build the chiral center directly . Promising avenues include:

Asymmetric Hydrogenation/Reductive Amination: Developing novel chiral catalysts (e.g., based on rhodium, iridium, or ruthenium) for the asymmetric amination of a corresponding α-keto ester precursor.

Phase-Transfer Catalysis: Employing chiral phase-transfer catalysts for the asymmetric alkylation of glycine-derived Schiff bases with a suitable C4-electrophile.

Organocatalysis: Designing small organic molecule catalysts (e.g., proline derivatives or chiral phosphoric acids) to control the stereochemistry of key bond-forming reactions, offering a metal-free alternative.

Comprehensive Investigation of Undiscovered Biological Functions and Roles

Beyond its identity as a metabolic intermediate, this compound may possess intrinsic biological activities that remain completely unknown. Its structure bears resemblance to key signaling molecules, suggesting it could play unappreciated roles in cellular regulation and communication. Future research must adopt a hypothesis-driven approach to uncover these potential functions.

A compelling hypothesis is that this compound could function as a neuromodulator. Its structural similarity to L-glutamate, the primary excitatory neurotransmitter in the central nervous system, warrants investigation into its ability to bind to and modulate glutamate (B1630785) receptors (e.g., NMDA, AMPA) or transporters. Such an interaction could have profound implications for neuronal excitability, synaptic plasticity, and neurological disease.

Another area of inquiry is its potential role as a signaling metabolite, akin to α-ketoglutarate. By virtue of its keto group, it could potentially interact with and modulate the activity of enzymes or transcription factors, thereby influencing gene expression and cellular fate. For example, it could serve as a sensor for collagen turnover, linking the state of the extracellular matrix to intracellular responses. Comprehensive screening assays, including receptor binding studies, enzyme inhibition panels, and transcriptomic analyses in cells exposed to the compound, are necessary to test these hypotheses and discover its latent biological functions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for obtaining high-purity 2-Amino-5-oxohexanoic acid, and how can purity be validated?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) or solution-phase strategies are commonly employed. Key steps include:

- Amino group protection : Use Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to prevent undesired side reactions .

- Coupling reactions : Activate the carboxyl group using carbodiimides (e.g., DCC) or HOBt/EDCI systems for efficient amide bond formation.

- Purification : Reverse-phase HPLC or recrystallization (e.g., using ethanol/water mixtures) to isolate the compound.

- Purity validation : Confirm via TLC (Rf comparison), HPLC (≥98% peak area), and elemental analysis (C, H, N within ±0.3% theoretical values) .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer : A multi-technique approach is critical:

- NMR : 1H NMR to identify proton environments (e.g., amine protons at δ 1.5–2.5 ppm, carbonyl signals at δ 170–180 ppm). 13C NMR confirms the ketone (δ 200–220 ppm) and carboxyl groups (δ 170–185 ppm) .

- IR spectroscopy : Detect characteristic stretches (e.g., N-H at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹).

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]+) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, solubility) of this compound across studies?

- Methodological Answer : Discrepancies often arise from variations in:

- Crystallization conditions : Solvent polarity and cooling rates affect crystal lattice formation. Reproduce experiments using standardized solvents (e.g., PBS pH 7.2 for solubility tests) .

- Instrument calibration : Validate melting point apparatus with reference compounds (e.g., benzoic acid).

- Sample hydration : Characterize hydrate/anhydrous forms via thermogravimetric analysis (TGA) .

Q. What experimental designs are suitable for investigating the stability of this compound under physiological conditions?

- Methodological Answer :

- Accelerated stability studies : Expose the compound to pH gradients (1–9), elevated temperatures (40–60°C), and oxidative stress (H2O2). Monitor degradation via HPLC and identify byproducts using LC-MS .

- Kinetic modeling : Use Arrhenius plots to predict shelf-life at 25°C.

- Protection strategies : Evaluate co-solvents (e.g., DMSO) or lyophilization to enhance stability .

Q. How can researchers address conflicting data on the metabolic role of this compound in cellular models?

- Methodological Answer :

- Isotopic tracing : Incubate cells with 13C-labeled this compound and track incorporation into downstream metabolites via LC-MS/MS .

- Gene knockout models : Use CRISPR/Cas9 to silence putative enzymes (e.g., aminotransferases) and assess metabolic flux changes.

- Dose-response assays : Corrogate results with varying concentrations to rule out off-target effects .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in biological assays?

- Methodological Answer :

- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50/IC50 values.

- Error analysis : Report confidence intervals (95% CI) and use ANOVA for multi-group comparisons.

- Outlier detection : Apply Grubbs’ test to exclude anomalous data points .

Q. How should researchers design controls to validate the specificity of this compound in enzyme inhibition studies?

- Methodological Answer :

- Negative controls : Use structurally similar analogs (e.g., 5-Amino-4-oxopentanoic acid) to assess off-target inhibition .

- Positive controls : Include known inhibitors (e.g., succinyl-CoA synthetase inhibitors) to benchmark activity.

- Blank reactions : Omit the enzyme or substrate to rule out non-enzymatic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.